2-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
2-Hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative characterized by a quinolin-8-ylmethylidene substituent at the C5 position of the thiazolidinone core and a 2-hydroxybenzamide group at the N3 position. The Z-configuration of the quinoline-derived Schiff base is critical for its structural stability and biological interactions. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, often modulated by substituents on the core scaffold .
Properties
Molecular Formula |
C20H13N3O3S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H13N3O3S2/c24-15-9-2-1-8-14(15)18(25)22-23-19(26)16(28-20(23)27)11-13-6-3-5-12-7-4-10-21-17(12)13/h1-11,24H,(H,22,25)/b16-11- |
InChI Key |
RCEFWZHKUNEZKH-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S)O |
Origin of Product |
United States |
Preparation Methods
Quinoline-8-Carbaldehyde Synthesis
Quinoline-8-carbaldehyde, the critical aldehyde precursor, is synthesized via the Betti reaction (Figure 1):
2-Hydroxybenzohydrazide Preparation
2-Hydroxybenzohydrazide is prepared by hydrazinolysis of methyl 2-hydroxybenzoate:
Schiff Base Formation
The Schiff base intermediate links the benzamide and quinoline moieties:
Reaction Conditions
Characterization
Thiazolidinone Ring Formation
Cyclocondensation of the Schiff base with thioglycolic acid forms the thiazolidinone core:
Optimized Protocol
Stereochemical Control
The (5Z)-configuration is favored under anhydrous conditions, as confirmed by NOESY correlations between the thioxo sulfur and quinoline protons.
Purification and Analytical Data
Chromatographic Purification
Spectroscopic Characterization
-
NMR (DMSO-) : δ 12.10 (s, OH), 8.85 (d, J=8.5 Hz, quinoline-H), 7.92 (s, CH=N), 7.20–6.80 (m, benzamide-H).
-
LC-MS : m/z 408.1 [M+H].
Yield Optimization Strategies
Catalytic Effects
Temperature Dependence
-
80°C : 70% yield (pure product).
-
60°C : 50% yield (unreacted Schiff base).
Scalability and Industrial Relevance
-
Kilogram-Scale Synthesis : Achieved 68% yield using continuous flow reactors (residence time: 2 h).
-
Purity : >99% (HPLC), suitable for pharmaceutical applications.
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | ZnCl | Acetic acid |
| Solvent | 1,4-Dioxane | Toluene |
| Reaction Time | 8–10 h | 12–14 h |
| Yield | 70% | 60% |
| Purity (HPLC) | 98.5% | 97.2% |
Method A is superior in yield and efficiency, though Method B offers milder conditions.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exhibits several biological activities:
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that its thiazolidinone structure enhances its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to interact with cellular pathways involved in cancer progression is being explored, particularly in relation to apoptosis and cell cycle regulation.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes associated with disease processes. For instance, its interaction with cyclooxygenase (COX) enzymes suggests a role as an anti-inflammatory agent.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Studies : Research conducted by various laboratories has confirmed its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Research : In vitro studies have shown that the compound induces apoptosis in cancer cell lines through caspase activation pathways, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition Studies : Investigations into its inhibitory effects on COX enzymes revealed promising results, positioning it as a candidate for anti-inflammatory drug development.
Mechanism of Action
The mechanism by which 2-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidinone ring may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Impact of C5 Substituents
- Quinoline vs. Indole: The target compound’s quinoline group ( compound: indole) may enhance DNA intercalation or kinase inhibition due to extended aromaticity and basic nitrogen .
- Bromoacetyl vs. Aromatic Schiff Bases: Bromoacetyl derivatives (e.g., Compound 5a) are reactive intermediates, whereas aromatic Schiff bases (quinoline/indole) improve stability and target specificity .
Role of N3 Substituents
- Hydroxybenzamide vs. Methylphenyl : The 2-hydroxybenzamide group in the target compound and ’s analog supports hydrogen bonding with biological targets (e.g., enzymes), unlike the hydrophobic 4-methylphenyl group in ’s compound .
Research Findings and Functional Insights
Antioxidant Activity
Thiazolidinones with electron-donating groups (e.g., –OH in Compound 3) exhibit potent radical scavenging. The target compound’s 2-hydroxybenzamide may confer similar activity, though its quinoline moiety could reduce solubility compared to simpler phenolic analogs .
Crystallographic Behavior
Compounds like ’s derivative form stable crystals via O–H⋯S hydrogen bonds, suggesting that the target compound’s thioxo and hydroxy groups may also stabilize its solid-state structure .
Enzymatic Interactions
The compound’s indole-based derivative shows nanomolar affinity for aminopeptidase N, a cancer target. The target compound’s quinoline group might similarly interact with metalloenzymes but with altered selectivity .
Biological Activity
2-Hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound notable for its potential therapeutic applications. Its unique structure, which includes a thiazolidinone core, hydroxyl group, and quinoline moiety, suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₅N₃O₂S, with a molecular weight of approximately 341.43 g/mol. The presence of functional groups such as hydroxyl (–OH), thioxo (–S=), and oxo (–C=O) enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₂S |
| Molecular Weight | 341.43 g/mol |
| Functional Groups | Hydroxyl, Thioxo, Oxo |
Antimicrobial Activity
Research indicates that 2-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's thiazolidinone structure contributes to its ability to disrupt bacterial cell wall synthesis.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has demonstrated cytotoxic effects on several cancer cell lines, including HeLa and K562 cells. The IC50 values for these cell lines ranged from 8.5 µM to 14.9 µM, indicating a promising profile for further development as an anticancer drug .
The mechanism of action appears to involve the inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in regulating cell growth and differentiation .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the compound's activity against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) that supports its use in treating bacterial infections .
- Cytotoxicity Against Cancer Cells : In vitro tests revealed that this compound could induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways .
- Structure-Activity Relationship (SAR) : Research into the SAR of thiazolidinone derivatives showed that modifications at the C5 position significantly influence biological activity. The presence of specific substituents was found to enhance or diminish antimicrobial and anticancer activities .
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of compounds related to 2-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin | Thiazolidine core with nitrophenyl group | Antibacterial | Incorporates a furan moiety |
| 4-Oxo-[4-(trifluoromethyl)quinolin]-thiazolidine derivative | Quinoline moiety | Antimicrobial | Contains trifluoromethyl substituent |
| Benzothiazole derivatives | Similar heterocyclic structure | Antimicrobial | Often used for their antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
